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molecular formula C13H18N4S B8626118 4-Cyclohexyl-1-(pyridin-2-ylmethylidene)thiosemicarbazide CAS No. 223727-10-4

4-Cyclohexyl-1-(pyridin-2-ylmethylidene)thiosemicarbazide

Cat. No. B8626118
M. Wt: 262.38 g/mol
InChI Key: XRLALZDCUVKSEP-UHFFFAOYSA-N
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Patent
US06794400B2

Procedure details

The title compound was prepared from a mixture of 4-cyclohexyl-3-thiosemicarbazide (100 mg, 0.577 mmol) and 2-pyridinecarboxaldehyde (55 μL, 0.577 mmol) similar to Example 3 and isolated as a white solid (40 mg, 26%). 1H NMR (CDCl3): 9.16 (s, 1H), 8.65-8.63 (m, 1H), 7.87-7.85 (m, 2H), 7.78-7.73 (m, 1H), 7.38 (d, J=7.2 Hz, 1H), 7.34-7.27 (m, 1H), 4.344.27 (m, 1H), 2.18-2.12 (m, 2H), 1.82-1.75 (m, 2H), 1.50-1.22 (m, 6H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
55 μL
Type
reactant
Reaction Step One
Name
Yield
26%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8](=[S:11])[NH:9][NH2:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]=O>>[CH:1]1([NH:7][C:8](=[S:11])[NH:9][N:10]=[CH:18][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][N:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1(CCCCC1)NC(NN)=S
Name
Quantity
55 μL
Type
reactant
Smiles
N1=C(C=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(NN=CC1=NC=CC=C1)=S
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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